molecular formula C10H6Cl2FNO2S2 B4787237 5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide

5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide

Cat. No.: B4787237
M. Wt: 326.2 g/mol
InChI Key: SVYYOEKVIFEJNC-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with chloro and sulfonamide groups, as well as a phenyl ring substituted with chloro and fluoro groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. This mechanism underlies its potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)thiophene-2-sulfonamide
  • 5-(4-chlorophenyl)thiophene-2-sulfonamide
  • 5-(3,4-dichlorophenyl)thiophene-2-sulfonamide
  • 5-(3,5-dimethylphenyl)thiophene-2-sulfonamide
  • 5-(4-chloro-3-fluorophenyl)thiophene-2-sulfonamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfonamide group on the thiophene ring, imparts unique chemical and biological properties to 5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide. These structural features can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2FNO2S2/c11-6-1-2-8(7(13)5-6)14-18(15,16)10-4-3-9(12)17-10/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYYOEKVIFEJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide
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